2-chloro-N-(1-cyanocyclopentyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
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Overview
Description
2-chloro-N-(1-cyanocyclopentyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a tetrazole ring, a cyanocyclopentyl group, and a chlorine atom. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-cyanocyclopentyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzamide Core: Starting with a chlorinated benzoyl chloride, the benzamide core can be formed by reacting with an amine under basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.
Attachment of the Cyanocyclopentyl Group: The cyanocyclopentyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrazole ring or the cyanocyclopentyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chlorine atom on the benzamide core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the tetrazole or cyanocyclopentyl group.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine
Medicinal chemistry applications could include the development of new drugs targeting specific enzymes or receptors, leveraging the unique structural features of the compound.
Industry
In the industrial sector, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. Molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(1-cyanocyclopentyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide: can be compared with other benzamide derivatives, tetrazole-containing compounds, or cyanocyclopentyl-substituted molecules.
Uniqueness
The unique combination of the benzamide core, tetrazole ring, cyanocyclopentyl group, and chlorine atom may confer distinct biological activities or chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-N-(1-cyanocyclopentyl)-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6O/c15-12-7-10(21-9-17-19-20-21)3-4-11(12)13(22)18-14(8-16)5-1-2-6-14/h3-4,7,9H,1-2,5-6H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXOZDWZPJYJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=C(C=C(C=C2)N3C=NN=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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